2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide
説明
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2S/c19-11-1-3-12(4-2-11)28-10-16(26)23-7-5-15-24-14-6-8-27-9-13(14)17(25-15)18(20,21)22/h1-4H,5-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMBDDBCBMXFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : 2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide
- Molecular Formula : C18H18F4N2OS
- CAS Number : Not specifically listed in current databases.
The compound's biological activity is primarily attributed to its interactions with specific molecular targets within cells. Preliminary studies suggest that it may function through:
- Inhibition of Kinases : The structure suggests potential kinase inhibitory activity, which is crucial in regulating various cellular processes including proliferation and apoptosis.
- Antioxidant Properties : The presence of fluorine atoms may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For example:
- Cell Line Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For instance:
Antimicrobial Activity
Emerging research has explored the antimicrobial potential of compounds containing thiophenol moieties. The presence of the (4-fluorophenyl)thio group may enhance interaction with bacterial membranes or inhibit key enzymes involved in bacterial growth.
Case Studies and Research Findings
| Study | Compound | Target | IC50 Value | Findings |
|---|---|---|---|---|
| Study 1 | Similar Derivative | MCF7 | 0.46 µM | Significant inhibition of cell growth |
| Study 2 | Related Compound | A549 | 26 µM | Moderate cytotoxicity observed |
| Study 3 | Analogous Compound | HCT116 | 0.39 µM | High potency in inhibiting cell proliferation |
類似化合物との比較
Comparison with Structurally Similar Compounds
Functional Group and Pharmacophore Analysis
- 4-Fluorophenylthio Group : Present in the target compound and , this group contributes to π-π stacking and hydrophobic interactions. Its absence in (replaced by a cyclohexyl group) reduces aromaticity but increases bulkiness .
- Pyrimidine Derivatives: and feature simpler pyrimidine cores, lacking the fused pyran ring of the target compound. The pyrano[4,3-d]pyrimidine system may enhance rigidity and binding selectivity compared to non-fused analogs .
- Trifluoromethyl vs.
Physicochemical Properties and Drug-Likeness
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to (methyl-substituted pyrimidine) or (methoxyphenyl-tetrahydropyran). High lipophilicity may improve CNS penetration but risks solubility limitations.
- Melting Points : (224–226°C) and (150–152°C) suggest that aromatic stacking in pyrimidine derivatives () elevates melting points compared to aliphatic analogs () .
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves coupling a 4-fluorophenylthioacetamide with a CF₃-pyrano[4,3-d]pyrimidine precursor, analogous to methods in (pyrimidinethioacetamide synthesis) and (oxadiazole-thioacetamide formation) .
- Biological Potential: While direct activity data are unavailable, compounds like (fluorophenyl-dihydroimidazothiazole) and (thienopyrimidine) demonstrate antiproliferative or kinase-inhibitory properties, suggesting the target compound may share similar therapeutic avenues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
